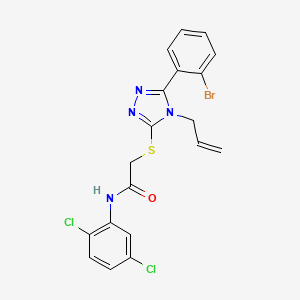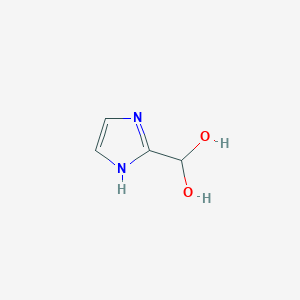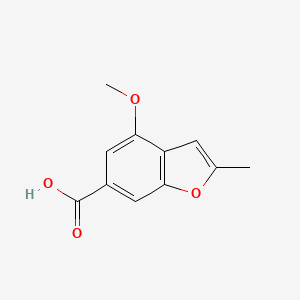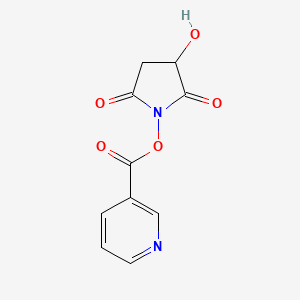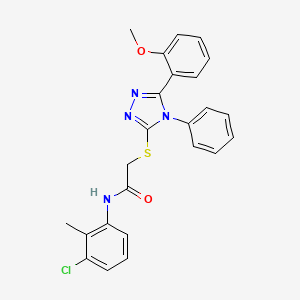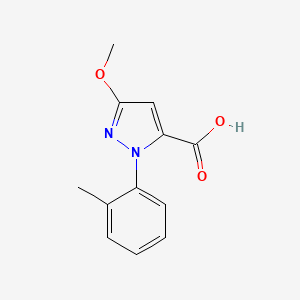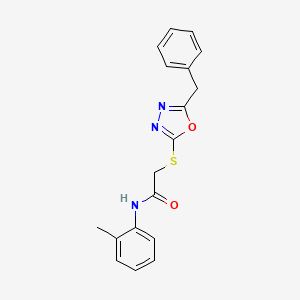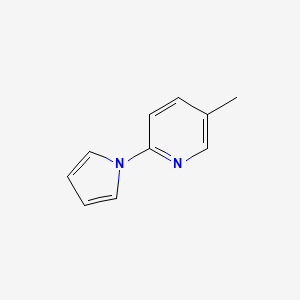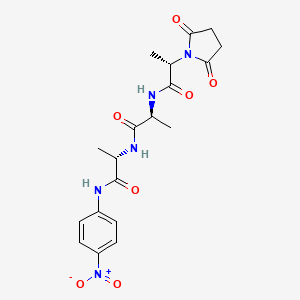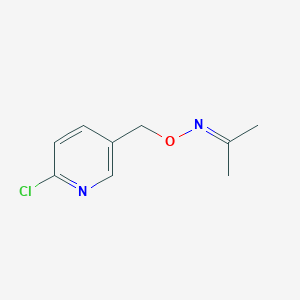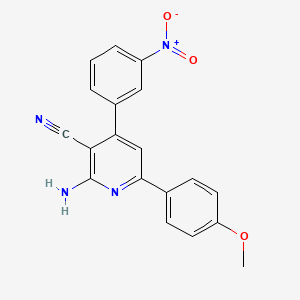
2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles These compounds are characterized by the presence of a nitrile group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Functional Group Introduction: The amino, methoxy, and nitro groups can be introduced through substitution reactions using appropriate reagents.
Nitrile Group Addition: The nitrile group can be added through cyanation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor desired reactions.
Purification Techniques: Employing techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles like hydroxide ions.
Major Products
Oxidation Products: Could include nitroso or nitro derivatives.
Reduction Products: Could include amino derivatives.
Substitution Products: Could include halogenated or hydroxylated derivatives.
科学的研究の応用
2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
作用機序
The mechanism of action would depend on the specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, influencing biological pathways.
Chemical Reactivity: The functional groups may participate in various chemical reactions, determining the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
2-Amino-4-(3-nitrophenyl)nicotinonitrile: Lacks the methoxy group.
2-Amino-6-(4-methoxyphenyl)nicotinonitrile: Lacks the nitro group.
4-(3-Nitrophenyl)nicotinonitrile: Lacks both the amino and methoxy groups.
Uniqueness
The presence of both amino and nitro groups, along with the methoxy group, makes 2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile unique
特性
分子式 |
C19H14N4O3 |
|---|---|
分子量 |
346.3 g/mol |
IUPAC名 |
2-amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H14N4O3/c1-26-15-7-5-12(6-8-15)18-10-16(17(11-20)19(21)22-18)13-3-2-4-14(9-13)23(24)25/h2-10H,1H3,(H2,21,22) |
InChIキー |
HOFHEPIWHDLNAX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


